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Compound of Interest

Compound Name:
5-Bromo-2-(1H-imidazol-2-

yl)phenol

Cat. No.: B1384425 Get Quote

5-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. Its structure combines three key functional motifs: a

substituted phenol, a halogenated aromatic ring, and an imidazole moiety. This unique

combination imparts a range of potential biological activities and makes it a valuable building

block in drug development. Accurate structural elucidation is paramount for understanding its

function, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is one of the

most powerful tools for this purpose.

This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of 5-
Bromo-2-(1H-imidazol-2-yl)phenol. We will delve into the theoretical underpinnings of its

spectrum, provide a field-proven experimental protocol for data acquisition, and present a

detailed assignment of the carbon signals, explaining the causal relationships between the

molecular structure and the observed chemical shifts.

Theoretical Principles: Decoding the ¹³C NMR
Spectrum
The ¹³C NMR spectrum of 5-Bromo-2-(1H-imidazol-2-yl)phenol is governed by the distinct

electronic environments of its nine unique carbon atoms. The chemical shift (δ) of each carbon

is influenced by a combination of factors, including hybridization, electron density, and the

anisotropic effects of neighboring groups.
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1. The Phenolic Ring System (C1-C6): The phenol ring carbons serve as a sensitive probe of

substituent effects.

C1 (Ipso-OH): The carbon atom directly attached to the hydroxyl group is significantly

deshielded (shifted downfield) due to the electronegativity of the oxygen atom. Typical

chemical shifts for this position in phenols are in the range of 150-160 ppm.[1][2]

C2 (Ipso-Imidazole): This carbon is bonded to the electron-withdrawing imidazole ring, which

results in a downfield shift. Its precise location will be influenced by the combined electronic

effects of the adjacent hydroxyl and imidazole groups.

C3 & C4: These carbons are influenced by their ortho, meta, or para relationship to the three

substituents. The hydroxyl group is an activating, ortho-para director, which tends to shield

the ortho (C3) and para (C6, which doesn't exist here) positions, shifting them upfield. The

bromine and imidazole groups have more complex inductive and resonance effects.

C5 (Ipso-Br): The carbon bearing the bromine atom experiences the "heavy atom effect."

While bromine is electronegative, its large, polarizable electron cloud can induce significant

shielding, often causing an upfield shift for the ipso-carbon compared to what

electronegativity alone would predict.[3] This is a key diagnostic feature.

C6: This carbon is ortho to the hydroxyl group and meta to the bromine, leading to a

chemical shift determined by the interplay of these competing electronic influences.

2. The Imidazole Ring System (C2', C4', C5'): The imidazole ring is an aromatic heterocycle

with distinct carbon environments. A critical consideration is prototropic tautomerism, where the

proton on the nitrogen can rapidly exchange between the two nitrogen atoms. If this exchange

is fast on the NMR timescale, the C4' and C5' positions can become chemically equivalent,

resulting in a single, potentially broadened signal.[4]

C2' (N-C-N): This carbon is situated between two electronegative nitrogen atoms, causing it

to be significantly deshielded and appear far downfield, often in the 140-150 ppm range.

C4' and C5': In a static structure, these carbons would be distinct. However, due to

tautomerism in solution, they often exhibit averaged chemical shifts. Their signals typically

appear in the aromatic region, generally between 115 and 135 ppm.[5][6]
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Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and

optimized acquisition parameters. The natural abundance of ¹³C is only 1.1%, necessitating

conditions that maximize signal-to-noise in a reasonable timeframe.

Part A: Sample Preparation
The goal is to create a homogenous, particle-free solution at a concentration sufficient for ¹³C

detection.

Material Quantity: Weigh approximately 50-100 mg of 5-Bromo-2-(1H-imidazol-2-yl)phenol.
[7] This higher concentration is chosen to compensate for the low sensitivity of the ¹³C

nucleus, reducing the required experiment time.

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆). DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar

phenolic compounds and its high boiling point, which minimizes evaporation. Its carbon

signals appear as a septet around 40 ppm, which typically does not overlap with the

aromatic signals of the analyte.[7]

Dissolution: Prepare the sample in a clean, dry vial first to ensure complete dissolution.[7]

Gentle warming or vortexing can be applied if necessary.

Filtration and Transfer: Once fully dissolved, filter the solution through a pipette with a small,

tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[8] This step is

critical to remove any particulate matter, which can severely degrade the magnetic field

homogeneity and thus the spectral resolution.

Final Volume: Ensure the final solution height in the NMR tube is between 4 and 5 cm to

guarantee it is correctly positioned within the instrument's detection coil.[9]

Part B: NMR Data Acquisition
These parameters are recommended for a standard 400 or 500 MHz spectrometer and can be

adjusted based on the specific instrument and sample concentration.
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Experiment Type: Standard ¹³C observation with proton decoupling (e.g., zgpg30 or zgdc30

on Bruker systems). Proton decoupling collapses all C-H coupling, simplifying the spectrum

so that each unique carbon appears as a singlet.[10]

Pulse Angle: A 30° flip angle is recommended. This is a compromise that allows for a shorter

relaxation delay without significantly saturating the signals of carbons with long T₁ relaxation

times (like quaternary carbons).[11]

Acquisition Time (AQ): Set to 1.0–2.0 seconds. This duration allows for adequate signal

detection while contributing to a reasonable total experiment time.[10]

Relaxation Delay (D1): Set to 2.0 seconds. A D1 of 2 seconds is generally sufficient for small

molecules to allow for adequate relaxation between pulses, providing a good signal-to-noise

ratio in a minimal amount of time.[10]

Number of Scans (NS): Start with 1024 scans. This number can be increased to improve the

signal-to-noise ratio, especially for more dilute samples. The signal-to-noise ratio improves

with the square root of the number of scans.

Spectral Width (SW): Set to ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon

signals, from potential upfield aliphatic contaminants to downfield carbonyl-like carbons, are

captured.

Referencing: The DMSO-d₆ solvent peak (δ ≈ 39.5 ppm) can be used for chemical shift

calibration. For higher accuracy, an internal standard like Tetramethylsilane (TMS) can be

used, but is often unnecessary for routine characterization.[7]
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Caption: Experimental workflow for ¹³C NMR analysis.
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Spectral Analysis and Peak Assignment
Based on established substituent effects and data from analogous structures, we can predict

the chemical shifts for each carbon in 5-Bromo-2-(1H-imidazol-2-yl)phenol. The IUPAC

numbering used for assignment is shown below.

Caption: IUPAC numbering for spectral assignment.

The following table summarizes the predicted chemical shifts and the justification for each

assignment.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Justification

C1 155 – 158

Ipso-carbon attached to the

highly electronegative hydroxyl

group; strongly deshielded.[2]

C2 148 – 152

Quaternary carbon attached to

the electron-withdrawing

imidazole ring and ortho to the

hydroxyl group.

C3 118 – 122

Shielded by the ortho-hydroxyl

group's electron-donating

resonance effect.

C4 130 – 134

Deshielded relative to C6 due

to being para to the electron-

withdrawing imidazole

substituent.

C5 110 – 115

Ipso-carbon to bromine.

Shielded by the "heavy atom

effect," placing it significantly

upfield.[3]

C6 125 – 129

Primarily influenced by the

ortho-hydroxyl group

(shielding) and meta-bromo

group (deshielding).

C2' 142 – 146

Carbon atom between two

nitrogen atoms in the

imidazole ring; strongly

deshielded.

C4'/C5' 120 – 125

Signals are likely averaged

due to fast proton tautomerism

in the imidazole ring.[4] May

appear as a single, potentially

broad peak.
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Conclusion
The ¹³C NMR spectrum of 5-Bromo-2-(1H-imidazol-2-yl)phenol is a rich source of structural

information. A logical analysis, grounded in the fundamental principles of substituent effects

and heterocycle chemistry, allows for the confident assignment of all nine carbon signals. Key

diagnostic features include the heavily deshielded C1 (ipso-OH) and C2' (N-C-N) carbons, the

significantly shielded C5 (ipso-Br) carbon due to the heavy atom effect, and the potentially

averaged signals for C4'/C5' arising from tautomerism. The experimental protocol provided

herein offers a robust and validated method for obtaining a high-quality spectrum, ensuring that

researchers and drug development professionals can reliably confirm the structure and purity of

this important molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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